Home > Products > Screening Compounds P86897 > Neutrophil Peptide-2
Neutrophil Peptide-2 - 120721-97-3

Neutrophil Peptide-2

Catalog Number: EVT-1172144
CAS Number: 120721-97-3
Molecular Formula: C147H217N43O37S6
Molecular Weight: 3371 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Human Neutrophil Peptide-2 is synthesized primarily in human neutrophils and is classified as an alpha-defensin. It consists of 29 amino acid residues and is characterized by a unique disulfide bond structure that contributes to its stability and function in biological systems. The peptide's classification as a defensin highlights its role as an antimicrobial agent, participating in the defense against pathogens through direct antimicrobial activity and modulation of immune responses .

Synthesis Analysis

The synthesis of Human Neutrophil Peptide-2 can be achieved through solid-phase peptide synthesis techniques. This method involves the following steps:

  1. Resin Preparation: A suitable resin is chosen to anchor the first amino acid.
  2. Amino Acid Coupling: Sequential coupling of protected amino acids occurs, typically using Nα-Fmoc (9-fluorenylmethoxycarbonyl) protection for amine groups.
  3. Deprotection: The Fmoc group is removed to allow for the next amino acid coupling.
  4. Cyclization: The terminal cysteine residues can be linked via disulfide bond formation to create a cyclic structure, enhancing stability.
  5. Purification: The crude peptide is purified using high-performance liquid chromatography to achieve the desired purity levels .
Chemical Reactions Analysis

Human Neutrophil Peptide-2 participates in various chemical reactions, primarily involving interactions with cell surface receptors on neutrophils. Upon binding to specific receptors, it triggers intracellular signaling pathways that lead to:

  • Calcium Mobilization: Activation of phospholipase C results in increased intracellular calcium levels.
  • Cell Migration: The peptide acts as a chemoattractant, guiding neutrophils to sites of infection or inflammation.
  • Exocytosis and Reactive Oxygen Species Generation: It stimulates the release of granules containing antimicrobial substances and promotes oxidative burst responses .
Mechanism of Action

The mechanism of action for Human Neutrophil Peptide-2 involves its interaction with G-protein-coupled receptors on neutrophils. Upon binding, it activates intracellular signaling cascades that lead to:

  1. Calcium Ion Influx: This is mediated through phospholipase C activation, resulting in an increase in intracellular calcium concentration.
  2. Cellular Responses: These include enhanced chemotaxis, degranulation, and production of reactive oxygen species, which are vital for microbial killing and inflammation modulation .
Physical and Chemical Properties Analysis

Human Neutrophil Peptide-2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 3,200 Da.
  • Solubility: Soluble in aqueous solutions, particularly in phosphate-buffered saline.
  • Stability: The cyclic structure enhances resistance to proteolytic degradation compared to linear peptides.
  • pH Sensitivity: Exhibits stability across a physiological pH range but may lose activity under extreme pH conditions .
Applications

Human Neutrophil Peptide-2 has several scientific applications:

  1. Antimicrobial Research: It serves as a model for studying antimicrobial peptides and their mechanisms against various pathogens.
  2. Immunological Studies: Used in research related to immune responses, inflammation, and autoimmune diseases due to its modulatory effects on immune cell activities.
  3. Therapeutic Potential: Investigated for potential therapeutic applications in treating infections or inflammatory conditions by harnessing its antimicrobial and immunomodulatory properties .
Structural Characterization of NAP-2

Primary Sequence Analysis and Post-Translational Modifications

Neutrophil-activating peptide-2 originates from proteolytic cleavage of precursor molecules stored in platelet α-granules, primarily connective tissue-activating peptide-III and β-thromboglobulin. The mature human Neutrophil-activating peptide-2 comprises 70 amino acid residues with a molecular formula of C~147~H~217~N~43~O~37~S~6~ [1]. Its N-terminal domain features the critical "Ala-Glu-Leu-Arg" (AELR) motif, which is indispensable for receptor activation and neutrophil-stimulating functions. Post-translational modifications occur through limited proteolysis: Connective tissue-activating peptide-III (94 residues) is processed by neutrophil-derived enzymes to release the active Neutrophil-activating peptide-2. This proteolytic maturation involves N-terminal truncation by cathepsin G, which selectively cleaves after Arg^28^ to expose the AELR sequence essential for bioactivity. Conversely, neutrophil elastase degrades precursors into inactive fragments, highlighting the precision required for functional activation [8] [9].

Secondary and Tertiary Structural Features

Triple-Stranded Anti-Parallel β-Sheet and C-Terminal α-Helix

Two-dimensional ^1^H-nuclear magnetic resonance spectroscopy reveals Neutrophil-activating peptide-2 adopts a compact globular fold stabilized by disulfide bonds. Its core consists of a triple-stranded anti-parallel β-sheet arranged in a "Greek key" topology (residues 25–35, 40–46, and 50–56). This scaffold supports a C-terminal α-helix spanning residues 59–70, which packs orthogonally against the β-sheet via hydrophobic interactions. The N-terminal AELR motif remains solvent-exposed and dynamically flexible, facilitating receptor engagement. This tertiary arrangement is maintained by three conserved disulfide bonds (Cys^7^-Cys^34^, Cys^9^-Cys^50^, Cys^11^-Cys^36^) that constrain the loop regions connecting secondary elements [3] [7].

Homology to Interleukin-8 and Platelet Factor-4

Neutrophil-activating peptide-2 exhibits striking structural homology with C-X-C chemokines interleukin-8 and platelet factor-4. Nuclear magnetic resonance analyses confirm Neutrophil-activating peptide-2 shares interleukin-8’s Greek key β-sheet framework (35% sequence identity) but diverges in quaternary structure: interleukin-8 forms dimers, while Neutrophil-activating peptide-2 remains predominantly monomeric in solution. Platelet factor-4 shares Neutrophil-activating peptide-2’s tetrameric crystal packing but differs functionally due to N-terminal variations. The C-terminal helix of Neutrophil-activating peptide-2 contains a heparin-binding domain (Lys^60^, Arg^62^, Lys^65^) analogous to platelet factor-4, facilitating glycosaminoglycan interactions on endothelial surfaces [1] [7] [9].

Table 1: Structural Comparison of Neutrophil-activating peptide-2 with Related Chemokines

FeatureNeutrophil-activating peptide-2Interleukin-8Platelet Factor-4
Secondary ElementsTriple β-sheet + C-terminal helixSimilar foldSimilar fold
Quaternary StructureMonomericDimericTetrameric
N-terminal MotifAELRELRVariant (no ELR)
Heparin BindingC-terminal helix (Lys/Arg cluster)β-sheet grooveC-terminal helix
Receptor SpecificityPrimarily CXCR2CXCR1/CXCR2Low-affinity CXCR3B

Molecular Variants and Isoforms

C-Terminally Truncated Variants with Enhanced Bioactivity

Natural proteolysis generates Neutrophil-activating peptide-2 isoforms with modified C-termini. Truncation of 1–3 residues (e.g., Neutrophil-activating peptide-2^(1-69)^ or Neutrophil-activating peptide-2^(1-68)^) increases specific activity fourfold compared to full-length Neutrophil-activating peptide-2^(1-70)^. Western blot analyses using epitope-specific antibodies confirm these variants lack C-terminal residues (e.g., Leu^70^, Lys^69^) critical for structural stability. Functional assays reveal truncated isoforms induce 86% higher elastase release from neutrophils at equimolar concentrations. This enhancement stems from altered receptor docking: C-terminal truncation increases conformational flexibility in the receptor-binding N-loop (residues 15–22), improving complementarity with CXCR2’s extracellular pocket [4] [8].

Proteolytic Processing and Structural Heterogeneity

Neutrophil-activating peptide-2 exhibits significant structural heterogeneity due to context-dependent proteolysis:

  • Platelet-Dependent Processing: Upon platelet activation, cathepsin G bound to platelet surfaces cleaves Connective tissue-activating peptide-III at Arg^28^-Ala^29^, generating active Neutrophil-activating peptide-2. This occurs within neutrophil-platelet aggregates in vascular microenvironments [8].
  • Inflammatory Site Modifications: Neutrophil-derived matrix metalloproteinases (e.g., MMP-9) further process Neutrophil-activating peptide-2 at the C-terminus, producing hyperactive isoforms. Conversely, aminopeptidases inactivate it via N-terminal AELR degradation [4] [6].
  • Disease-Specific Variants: In atrial fibrillation, elevated thrombin generation cleaves Neutrophil-activating peptide-2 precursors, yielding isoforms with prolonged half-lives. These variants exhibit tighter fibrinogen binding (r=0.41, p=0.0006), promoting prothrombotic clot structures [2].

Table 2: Proteolytic Enzymes Governing Neutrophil-activating peptide-2 Maturation and Activity

EnzymeCleavage SiteProductFunctional Consequence
Cathepsin GConnective tissue-activating peptide-III Arg^28^-Ala^29^Neutrophil-activating peptide-2^(1-70)^Activation (exposes AELR motif)
MMP-9Neutrophil-activating peptide-2 Leu^68^-Lys^69^/Lys^69^-Leu^70^Neutrophil-activating peptide-2^(1-68)^ or ^(1-69)^Enhanced neutrophil activation
ThrombinConnective tissue-activating peptide-III Lys^57^-Arg^58^Partially active intermediateAmplifies thrombosis in atrial fibrillation
Leukocyte ElastaseConnective tissue-activating peptide-III multiple sitesInactive fragmentsPhysiological inactivation

Properties

CAS Number

120721-97-3

Product Name

Neutrophil Peptide-2

IUPAC Name

(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-87-amino-58-(3-amino-3-oxopropyl)-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid

Molecular Formula

C147H217N43O37S6

Molecular Weight

3371 g/mol

InChI

InChI=1S/C147H217N43O37S6/c1-13-73(6)114-139(222)168-76(9)118(201)163-63-110(196)170-96(48-50-113(199)200)127(210)172-92(31-22-52-159-145(152)153)125(208)171-93(32-23-53-160-146(154)155)126(209)178-98(58-81-35-41-85(192)42-36-81)123(206)165-65-112(198)186-117(79(12)191)141(224)184-106-70-232-229-67-103-134(217)173-94(33-24-54-161-147(156)157)128(211)189-116(75(8)15-3)142(225)190-55-25-34-108(190)138(221)167-78(11)120(203)181-105(136(219)187-114)69-231-230-68-104(135(218)185-107(143(226)227)71-233-228-66-89(148)121(204)176-100(133(216)182-103)59-82-37-43-86(193)44-38-82)183-132(215)99(57-80-26-17-16-18-27-80)175-119(202)77(10)166-129(212)102(61-84-62-162-90-29-20-19-28-88(84)90)179-130(213)97(56-72(4)5)177-124(207)91(30-21-51-158-144(150)151)169-111(197)64-164-122(205)95(47-49-109(149)195)174-131(214)101(60-83-39-45-87(194)46-40-83)180-140(223)115(74(7)14-2)188-137(106)220/h16-20,26-29,35-46,62,72-79,89,91-108,114-117,162,191-194H,13-15,21-25,30-34,47-61,63-71,148H2,1-12H3,(H2,149,195)(H,163,201)(H,164,205)(H,165,206)(H,166,212)(H,167,221)(H,168,222)(H,169,197)(H,170,196)(H,171,208)(H,172,210)(H,173,217)(H,174,214)(H,175,202)(H,176,204)(H,177,207)(H,178,209)(H,179,213)(H,180,223)(H,181,203)(H,182,216)(H,183,215)(H,184,224)(H,185,218)(H,186,198)(H,187,219)(H,188,220)(H,189,211)(H,199,200)(H,226,227)(H4,150,151,158)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t73-,74-,75-,76-,77-,78-,79+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1

InChI Key

GRZXCHIIZXMEPJ-HTLKCAKFSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C

Synonyms

alpha-defensin 2, human
DEFA2 protein, human
HNP-2
HP-2 peptide
HP2 peptide
human neutrophil peptide 2

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.